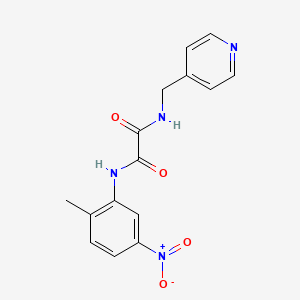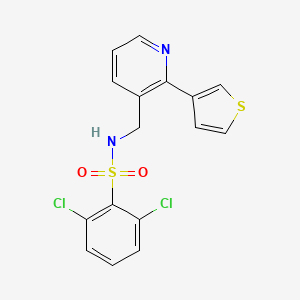
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, N-(4-Methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamide has been characterized using 1H NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. These reactions involve the use of phthalic anhydride, anilines, and 2-aminobenzamides .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the compound [4-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)phenyl]methanesulfonamide has a molecular weight of 315.3 g/mol and a topological polar surface area of 110 Ų .科学的研究の応用
Synthesis and Chemical Reactivity
The interaction of 4-oxo-3,4-dihydroquinazolinyl- and benzimidazolylacetonitriles with dihalobenzaldehydes has been explored for the synthesis of acrylonitriles and their subsequent cyclization into quinazoline derivatives. This work highlights the compound's utility in the synthesis of complex heterocyclic structures, which are of interest for their potential biological activities (Khilya et al., 2004).
Biological Activities
Several studies have been conducted on the synthesis of quinazolinone and pyrazoloquinazolinone derivatives, demonstrating the versatility of related compounds in generating diverse bioactive molecules. For instance, the synthesis of novel pyrazoloquinazolinone and quinazolinone derivatives from benzoxazinone derivatives has been reported, indicating the potential for these compounds to serve as precursors for biologically active molecules (El-Khamry et al., 2006).
Antimicrobial and Anticancer Activities
Research on related compounds includes the development of 3-aryl-2-[1H-benzotriazol-1-yl]acrylonitriles as potent tubulin inhibitors, demonstrating the compound's relevance in cancer research. The study emphasizes its cytotoxicity against various human tumor cell lines, suggesting a promising avenue for anticancer drug development (Carta et al., 2011).
COX-2 Inhibitory Activity
In the realm of anti-inflammatory research, derivatives of 3,4-dihydroquinazolin-4-one possessing sulfonamide groups have shown COX-2 inhibitory activity. This research indicates the therapeutic potential of these compounds in treating inflammation and related conditions (Hayun et al., 2012).
作用機序
The mechanism of action of similar compounds has been studied. For instance, some compounds have shown good to moderate cytotoxicity against A549 and HeLa cells. Molecular docking studies have shown that these compounds effectively bind to the active site of the target human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-aminobenzophenone to form 3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile.", "Starting Materials": [ "4-(benzyloxy)-3-methoxybenzaldehyde", "2-aminobenzophenone", "acetic anhydride", "triethylamine", "sodium acetate", "ethanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 equiv) and 2-aminobenzophenone (1.0 equiv) in acetic anhydride (10 mL) and add triethylamine (1.5 equiv) and sodium acetate (1.5 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into ice-cold water and extract with chloroform. Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to obtain a crude product.", "Step 3: Dissolve the crude product in ethanol and add sodium hydroxide (1.5 equiv). Heat the mixture under reflux for 4 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract with chloroform. Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to obtain a crude product.", "Step 5: Dissolve the crude product in chloroform and add sodium bicarbonate (1.5 equiv). Stir the mixture at room temperature for 1 hour.", "Step 6: Extract the mixture with chloroform, wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to obtain a crude product.", "Step 7: Purify the crude product by column chromatography using diethyl ether and chloroform as eluents to obtain (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile as a yellow solid." ] } | |
CAS番号 |
620583-80-4 |
分子式 |
C25H19N3O3 |
分子量 |
409.445 |
IUPAC名 |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C25H19N3O3/c1-30-23-14-18(11-12-22(23)31-16-17-7-3-2-4-8-17)13-19(15-26)24-27-21-10-6-5-9-20(21)25(29)28-24/h2-14H,16H2,1H3,(H,27,28,29)/b19-13+ |
InChIキー |
AFJHTZWKKOEPSV-CPNJWEJPSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)OCC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-(Dimethylamino)-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2625786.png)
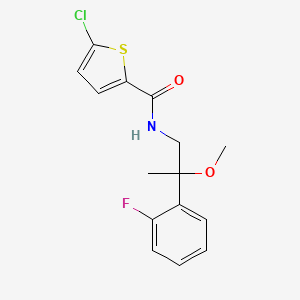
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide](/img/structure/B2625793.png)
![2-Allyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2625794.png)
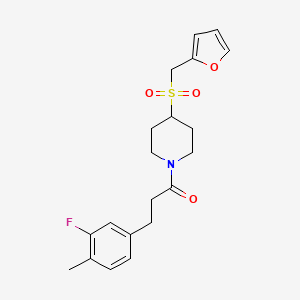

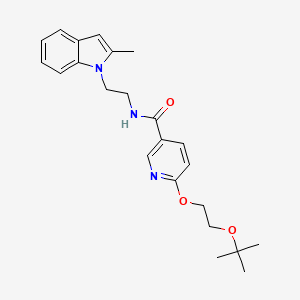
![2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2625799.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2625800.png)

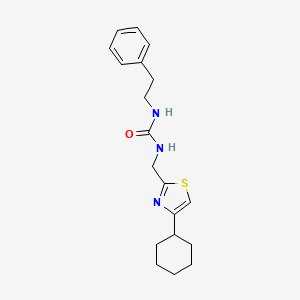
![Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2625806.png)
